2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorophenyl group attached to the isoquinoline core, along with dimethyl and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and isoquinoline-1-carboxylic acid as the primary starting materials.
Formation of Intermediate: The 4-chloroaniline undergoes a reaction with isoquinoline-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions to introduce the N,N-dimethyl groups.
Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or to reduce the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of additional oxo derivatives or carboxylic acids.
Reduction: Formation of hydroxyl derivatives or dechlorinated products.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- 2-(4-fluorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- 2-(4-methylphenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Uniqueness
2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-20(2)17(22)16-11-21(13-9-7-12(19)8-10-13)18(23)15-6-4-3-5-14(15)16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGONWAXDXNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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